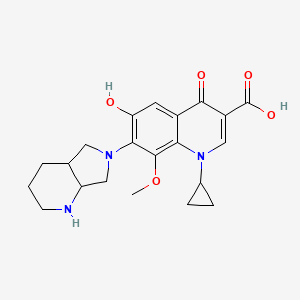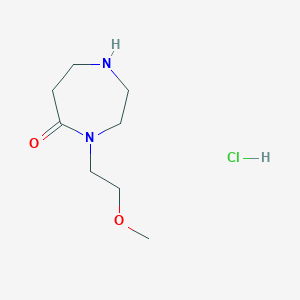
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride typically involves the reaction of 2-methoxyethylamine with a suitable precursor, such as a diazepane derivative. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of impurities and by-products to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the diazepane ring.
Aplicaciones Científicas De Investigación
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methoxyethyl)-1,4-diazepan-5-one
- 1,4-Diazepan-5-one
- 2-Methoxyethylamine
Uniqueness
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyethyl group and diazepane ring make it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C8H17ClN2O2 |
|---|---|
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
4-(2-methoxyethyl)-1,4-diazepan-5-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-7-6-10-5-4-9-3-2-8(10)11;/h9H,2-7H2,1H3;1H |
Clave InChI |
DKIXLDGTAAANTB-UHFFFAOYSA-N |
SMILES canónico |
COCCN1CCNCCC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
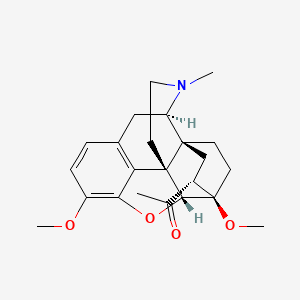
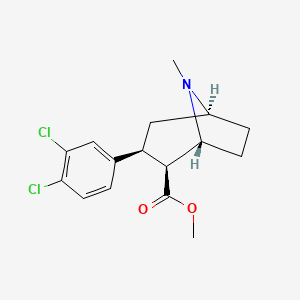
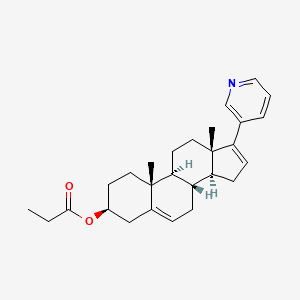
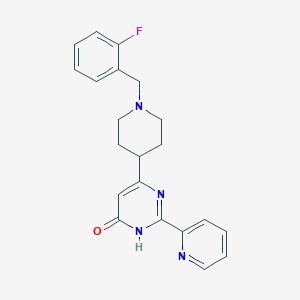
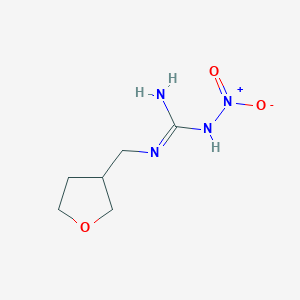
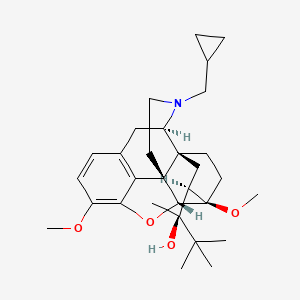
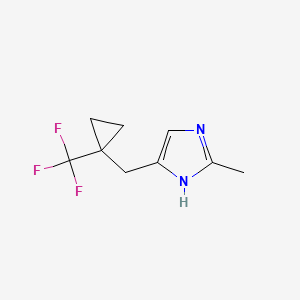
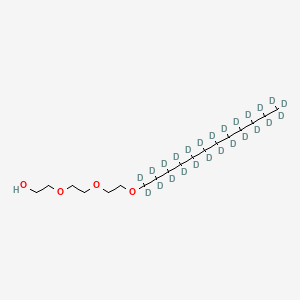

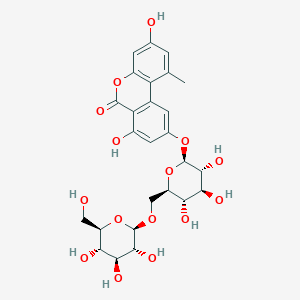
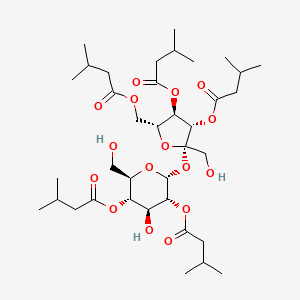
![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)
